molecular formula C8H8KNO5 B018065 Clavulanate:Cellulose CAS No. 61177-45-5

Clavulanate:Cellulose

Cat. No. B018065
CAS RN: 61177-45-5
M. Wt: 237.25 g/mol
InChI Key: ABVRVIZBZKUTMK-JSYANWSFSA-M
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Description

Synthesis Analysis

Clavulanate is synthesized by Streptomyces clavuligerus through a complex biosynthetic pathway. The process involves the initial condensation of arginine and glyceraldehyde-3-phosphate, followed by a series of enzymatic reactions leading to the formation of clavulanic acid, a structure with unique 3R,5R stereochemistry essential for its action as a β-lactamase inhibitory molecule (Liras & Rodríguez-García, 2000). Genes involved in the biosynthesis of clavulanic acid and other clavams have been identified, offering new possibilities for pathway modification and the synthesis of new molecules with clavam structure.

Molecular Structure Analysis

The molecular structure of clavulanic acid is characterized by its clavam structure and the essential 3R,5R stereochemistry. The pathway to clavulanic acid involves unique enzymes that catalyze the formation of this structure from basic precursors. This intricate structural configuration is crucial for its efficacy as a β-lactamase inhibitor, highlighting the importance of molecular structure analysis in understanding its functional mechanism (Liras & Rodríguez-García, 2000).

Chemical Reactions and Properties

Clavulanate engages in various chemical reactions due to its beta-lactam structure, acting as a potent inhibitor of beta-lactamase enzymes. Its ability to bind selectively to penicillin-binding proteins in different bacteria enhances the activity of other beta-lactams, demonstrating its complex chemical properties and reactions (Finlay, Miller, & Poupard, 2003). The final step in clavulanic acid biosynthesis is catalyzed by clavulanic acid dehydrogenase, highlighting the complex enzymatic reactions involved in its formation (Mackenzie et al., 2007).

Physical Properties Analysis

The physical properties of clavulanate, such as solubility and stability, are influenced by environmental factors like pH and temperature. Clavulanic acid is sensitive to these conditions, and its degradation kinetics have been studied to optimize both fermentation and downstream processing. The stability of clavulanic acid varies with the source and is more stable at lower pH levels, indicating the significance of physical properties in its production and application (Almeida et al., 2005).

Chemical Properties Analysis

The chemical properties of clavulanate, particularly its interaction with β-lactamase enzymes, define its role as a critical component in antimicrobial therapy. Its mechanism of action involves the inhibition of bacterial β-lactamases, thereby enhancing the efficacy of β-lactam antibiotics. This functional attribute underscores the importance of understanding the chemical properties of clavulanate to fully leverage its therapeutic potential (Townsend, 2002).

Scientific Research Applications

  • Biofuel Production : Research has shown that immobilizing cellulase enzymes on nano and micro-materials enhances their thermal stability, pH stability, activity, and reusability, making this an efficient and economical solution for breaking down cellulose for biofuel production (Rajnish et al., 2021). Additionally, novel cellulases from bacteria can significantly enhance the bioconversion of lignocellulosic biomass, thereby enabling the production of greener biofuels (Maki, Leung, & Qin, 2009).

  • Medical Applications : Clavulanate has been identified for its potential antibacterial activity against pathogenic bacteria. It enhances the activity of other beta-lactams and the intracellular killing functions of human polymorphonuclear cells (Finlay, Miller, & Poupard, 2003). Furthermore, biodegradable cellulase/bacterial cellulose materials prepared through absorption methods have shown good in vitro and in vivo biocompatibility, making them suitable for tissue scaffold applications (Wang et al., 2016).

  • Industrial Applications : Cellulose nanocrystals offer unique properties and low cost as reinforcing agents in nanocomposites, making them a promising biopolymer resource for various applications (Habibi, Lucia, & Rojas, 2010). Magnetic nanoparticles immobilized with cross-linked cellulase aggregates show improved thermal stability and activity retention, overcoming major bottlenecks in industrial cellulose bioconversion applications (Khorshidi et al., 2016).

Safety And Hazards

Clavulanate is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

potassium;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO5.K/c10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4;/h1,6-7,10H,2-3H2,(H,12,13);/q;+1/p-1/b4-1-;/t6-,7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABVRVIZBZKUTMK-JSYANWSFSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2N(C1=O)C(C(=CCO)O2)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8KNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

58001-44-8 (Parent)
Record name Clavulanate potassium [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061177455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60210067
Record name Clavulanate potassium
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clavulanate potassium

CAS RN

61177-45-5
Record name Clavulanate potassium [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061177455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clavulanate potassium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60210067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium [2R-(2α,3Z,5α)]-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Potassium (2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate, the potassium salt of a substance produced by the growth of certain strains of Streptomyces clavuligerus or obtained by any other means.
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLAVULANATE POTASSIUM
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
3
Citations
X Liu, R Tang, H Li, L Wang, C Wan - Environmental Research, 2022 - Elsevier
… Ampicillin sodium salt (USP Grade), Kanamycin sulfate (USP Grade), Potassium clavulanate cellulose (C 8 H 8 NO 5 K.(C 6 H 10 O 5 ) n , Potassium clavulanate: cellulose = 1:1), …
Number of citations: 6 www.sciencedirect.com
AR Bechard, PU Hamor, L Wu, M Schwendt… - Behavioral …, 2019 - psycnet.apa.org
Research using the cocaine self-administration and reinstatement animal model of relapse finds that the beta-lactam antibiotic, ceftriaxone, attenuates cocaine-primed reinstatement of …
Number of citations: 9 psycnet.apa.org
RM Alghamdi - 2020 - platform.almanhal.com
Cellulose is one of the most abundantly found polysaccharides on the planet earth. The enzyme β-1, 4–endoglucanase or cellulase catalyzes the hydrolysis of β-1, 4 glycosidic bond …
Number of citations: 2 platform.almanhal.com

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